molecular formula C19H17ClF3N3O3S B2829231 2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide CAS No. 1252898-56-8

2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide

Cat. No.: B2829231
CAS No.: 1252898-56-8
M. Wt: 459.87
InChI Key: RTTAYHZDIGXMLN-UHFFFAOYSA-N
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Description

This compound is a thieno[3,2-d]pyrimidinone derivative functionalized with a 3-butyl substituent and an acetamide group linked to a 2-chloro-5-(trifluoromethyl)phenyl moiety. The trifluoromethyl (CF₃) and chloro (Cl) groups on the phenyl ring enhance lipophilicity and metabolic stability, which are critical for drug bioavailability . The butyl chain at position 3 likely modulates solubility and membrane permeability.

Properties

IUPAC Name

2-(3-butyl-2,4-dioxo-4aH-thieno[3,2-d]pyrimidin-1-ium-1-yl)-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClF3N3O3S/c1-2-3-7-25-17(28)16-14(6-8-30-16)26(18(25)29)10-15(27)24-13-9-11(19(21,22)23)4-5-12(13)20/h4-6,8-9,16H,2-3,7,10H2,1H3/p+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NSUYZALLHDYAKH-UHFFFAOYSA-O
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C2C(=[N+](C1=O)CC(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl)C=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClF3N3O3S+
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide typically involves multiple steps:

    Formation of the Thienopyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions. Common reagents include sulfur sources and amines.

    Introduction of the Butyl Group: The butyl group can be introduced via alkylation reactions using butyl halides in the presence of a base.

    Acylation: The acetamide moiety is introduced through acylation reactions, often using acyl chlorides or anhydrides.

    Substitution with Chlorotrifluoromethylbenzene: This step involves the substitution reaction where the thienopyrimidine core is reacted with 2-chloro-5-(trifluoromethyl)phenyl derivatives under conditions that facilitate nucleophilic substitution.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the butyl side chain, leading to the formation of alcohols, ketones, or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl groups in the thienopyrimidine core, potentially converting them to alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Conditions for substitution reactions often involve the use of strong bases or acids, depending on the nature of the substituent being introduced.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the butyl group can yield butanoic acid, while reduction of the carbonyl groups can produce corresponding alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

Biologically, the compound has potential as a pharmacophore in drug design. Its ability to interact with various biological targets makes it a candidate for the development of new therapeutic agents.

Medicine

In medicine, the compound is being investigated for its potential to treat various diseases. Its interactions with specific enzymes and receptors could lead to the development of new drugs for conditions such as cancer, inflammation, and infectious diseases.

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also find applications in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the compound’s properties, it is compared to structurally related acetamide-containing thieno/pyrimidine derivatives (Table 1).

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties
2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide (Target) Thieno[3,2-d]pyrimidinone 3-butyl, 2-chloro-5-(trifluoromethyl)phenyl ~449.8 (calculated) High lipophilicity (Cl/CF₃), potential kinase inhibition
N-(2-chloro-5-(trifluoromethyl)phenyl)-2-((3-ethyl-5,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)thio)acetamide Thieno[2,3-d]pyrimidinone 3-ethyl, 5,6-dimethyl, thioether linkage 503.9 Enhanced metabolic stability (thioether), possible CYP450 interaction
N-(3-fluorophenyl)-2-(1-(4-chlorobenzoyl)-5-methoxy-2-methyl-1H-indol-3-yl)acetamide Indole-acetamide hybrid 4-chlorobenzoyl, 5-methoxyindole ~480.3 Dual-target activity (COX/LOX inhibition), moderate solubility
N-(4-(4-fluorophenyl)-1-methyl-2-[(R)-methylsulfinyl]-1H-imidazol-5-yl)acetamide Imidazole-pyridine-acetamide Methylsulfinyl, fluorophenyl ~363.4 Proton pump inhibition (acid suppression), stereospecific activity

Key Findings from Comparative Analysis

Core Structure Influence: The thieno[3,2-d]pyrimidinone core in the target compound confers rigidity compared to indole or imidazole-based analogs . This may enhance binding affinity to kinase ATP pockets . Thieno[2,3-d]pyrimidinone derivatives (e.g., compound in ) exhibit similar rigidity but differ in substituent positioning, affecting target selectivity.

Substituent Effects :

  • The 2-chloro-5-(trifluoromethyl)phenyl group in the target compound increases hydrophobicity (clogP ~4.2) compared to analogs with unhalogenated aryl groups (e.g., clogP ~3.5 for fluorophenyl derivatives ).
  • Butyl vs. Ethyl Chains : The 3-butyl group in the target compound may prolong half-life compared to shorter alkyl chains (e.g., ethyl in ) due to reduced Phase I metabolism .

The trifluoromethyl group in the target compound is associated with improved blood-brain barrier penetration in analogs .

Q & A

Basic Research Questions

Q. How can the synthesis of this compound be optimized for higher yield and purity?

  • Methodological Answer : Optimize reaction conditions (temperature, solvent, time) using a design-of-experiments (DoE) approach. For example, highlights the importance of solvent choice (e.g., dimethyl sulfoxide or acetonitrile) and controlled pH for cyclization steps. Stepwise purification via column chromatography and recrystallization can enhance purity .

Q. What analytical techniques are critical for characterizing this compound?

  • Methodological Answer : Use a combination of 1H/13C NMR (to confirm substituent positions and stereochemistry), HRMS (for molecular weight verification), and FT-IR (to identify functional groups like acetamide C=O stretches). and emphasize NMR and MS as gold standards for structural validation .

Q. How can preliminary biological activity screening be designed for this compound?

  • Methodological Answer : Conduct high-throughput in vitro assays against target enzymes (e.g., kinases, proteases) or cell lines (e.g., cancer, microbial). and recommend using dose-response curves (IC50/EC50 determination) and cytotoxicity panels to establish therapeutic windows .

Advanced Research Questions

Q. What strategies resolve contradictory data in structure-activity relationship (SAR) studies?

  • Methodological Answer : Perform systematic substituent variation (e.g., replacing the 3-butyl group with other alkyl/aryl chains) and correlate changes with bioactivity. and highlight that trifluoromethyl and chloro substituents on the phenyl ring significantly alter binding affinity, which can explain discrepancies in potency .

Q. How can computational modeling predict binding modes with biological targets?

  • Methodological Answer : Use molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (e.g., GROMACS) to model interactions with targets like ATP-binding pockets. and suggest the thienopyrimidine core engages in π-π stacking, while the acetamide group forms hydrogen bonds .

Q. What experimental approaches validate the compound’s mechanism of action in complex biological systems?

  • Methodological Answer : Combine knockdown/knockout models (e.g., CRISPR-Cas9) with pull-down assays to identify direct targets. and recommend using fluorescence polarization assays to quantify target engagement in real-time .

Q. How do physicochemical properties (e.g., solubility, logP) influence in vivo assay design?

  • Methodological Answer : Use shake-flask methods for solubility profiling and HPLC for logP determination. and note that the trifluoromethyl group enhances lipophilicity, requiring formulation with co-solvents (e.g., PEG-400) for pharmacokinetic studies .

Q. What strategies mitigate instability during long-term storage or biological assays?

  • Methodological Answer : Store lyophilized samples at -80°C under inert gas (N2/Ar). For in vitro use, prepare fresh solutions in DMSO with ≤0.1% water to prevent hydrolysis of the dioxo-thienopyrimidine core, as noted in and .

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